molecular formula C10H8ClF3O2 B6319922 Ethyl 2-chloro-5-(trifluoromethyl)benzoate CAS No. 162938-44-5

Ethyl 2-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B6319922
CAS No.: 162938-44-5
M. Wt: 252.62 g/mol
InChI Key: CQZVUPCGMGMCDD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a trifluoromethyl group. The ethyl ester group is attached to the carboxyl group of the benzoic acid. This compound is known for its applications in various chemical reactions and its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-(trifluoromethyl)benzoic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-chloro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the ester group can undergo hydrolysis to release the active acid form. The chlorine atom can participate in halogen bonding or be replaced by other functional groups through nucleophilic substitution.

Comparison with Similar Compounds

Ethyl 2-chloro-5-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the fourth position.

    Ethyl 2-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-chloro-5-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness: this compound is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can influence its reactivity and interactions with molecular targets. The trifluoromethyl group provides increased lipophilicity and metabolic stability compared to other halogenated benzoates.

Properties

IUPAC Name

ethyl 2-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVUPCGMGMCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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